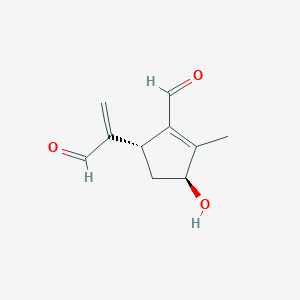

8,9-Didehydro-7-hydroxydolichodial

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds such as 8,9-didehydrofluoranthene derivatives is described in the first paper. These derivatives are used as precursors for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs), which are compounds with multiple aromatic rings. The paper outlines a method for synthesizing phenyl-substituted 8,9-dibromofluoranthene and its derivatives, demonstrating the potential of these compounds as building blocks for larger PAH structures .

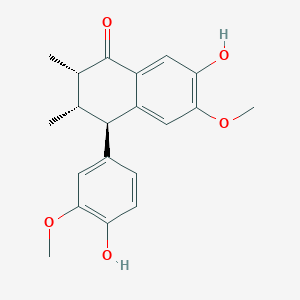

Molecular Structure Analysis

The molecular structure of 7,16-diphenylfluorantheno[8,9-k]fluoranthene, a related compound, is provided in the first paper. This structure can give us an idea of the complexity and the potential stability of the polycyclic framework that might be similar to 8,9-Didehydro-7-hydroxydolichodial .

Chemical Reactions Analysis

The third paper discusses the reactivity of didehydro-3-O-methyl-estrones towards singlet oxygen, a reactive form of oxygen. The paper compares the reactivity of different didehydroestrone derivatives, including 8,9-didehydro-, 6,7-didehydro-, and 9,11-didehydroestrone. It was found that the reactivity does not solely depend on the activation of the substrate but also on a combination of electronic and geometric factors, which could be relevant when considering the reactivity of 8,9-Didehydro-7-hydroxydolichodial .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 8,9-Didehydro-7-hydroxydolichodial, they do provide information on related compounds. For instance, the synthesis and structural analysis of didehydrofluoranthene derivatives suggest that these compounds are likely to have significant aromatic character and stability due to their extended PAH structures . The photo-oxygenation study of didehydroestrone derivatives indicates that such compounds can participate in complex reactions with singlet oxygen, which may also be true for 8,9-Didehydro-7-hydroxydolichodial .

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Medicinal and Pharmaceutical Chemistry .

- Summary of the Application : DHD, a compound derived from Patrinia villosa water extract (PVW), has been found to exhibit inhibitory activities on colon cancer cells’ viability and migration .

- Methods of Application/Experimental Procedures : Human colon cancer HCT116 cells were treated with the isolated compounds of PVW and then subjected to MTT and transwell migration assays .

- Results/Outcomes : DHD inhibited cell viability of HCT116 cells, with an IC50 value at 6.1 ± 2.2 μM . It was found that DHD is a heat-generated compound derived from a natural compound present in PV, namely valerosidate . Both DHD and valerosidate suppressed cell migration in HCT116 cells, with inhibitory rates at 74.8% and 74.6%, respectively . Western blot results showed that DHD could significantly increase p53 expression by 34.8% and PTEN expression by 13.9%, while valerosidate could increase expressions of p53 and PTEN by 26.1% and 34.6%, respectively in HCT116 cells after 48 h treatment .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDWCXQOXACSB-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC1O)C(=C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243290 | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-Didehydro-7-hydroxydolichodial | |

CAS RN |

97856-19-4 | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

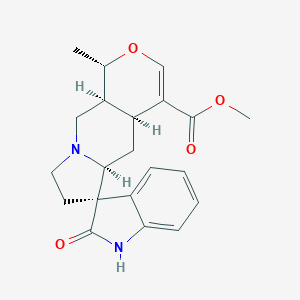

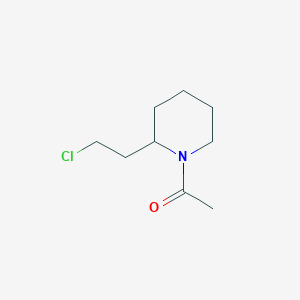

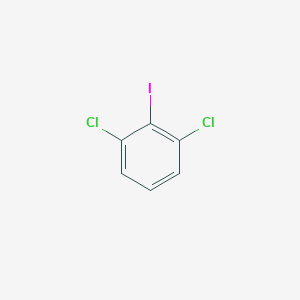

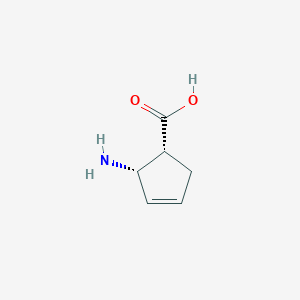

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.